molecular formula C12H8BrN3O3 B2602496 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide CAS No. 2094933-17-0

3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B2602496
CAS No.: 2094933-17-0
M. Wt: 322.118
InChI Key: QWPXWEGIAAPKMV-UHFFFAOYSA-N
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Description

3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide is an organic compound with a complex structure that includes bromine, cyanomethyl, nitro, and prop-2-yn-1-yl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with a brominated benzamide precursor, which undergoes nitration to introduce the nitro group. Subsequent reactions involve the introduction of the cyanomethyl and prop-2-yn-1-yl groups through nucleophilic substitution and alkylation reactions, respectively. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen functionalities.

    Reduction: Formation of 3-bromo-N-(cyanomethyl)-5-amino-N-(prop-2-yn-1-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyanomethyl and prop-2-yn-1-yl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(prop-2-yn-1-yl)benzamide
  • 3-cyano-N-(prop-2-en-1-yl)benzamide
  • 2-nitro-N-(pyridin-2-yl)benzamide

Uniqueness

3-bromo-N-(cyanomethyl)-5-nitro-N-(prop-2-yn-1-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-bromo-N-(cyanomethyl)-5-nitro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3/c1-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h1,6-8H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPXWEGIAAPKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)C(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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